molecular formula O2S<br>SO2 B1222189 Sulfur dioxide CAS No. 7446-09-5

Sulfur dioxide

Cat. No. B1222189
Key on ui cas rn: 7446-09-5
M. Wt: 64.07 g/mol
InChI Key: RAHZWNYVWXNFOC-UHFFFAOYSA-N
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Patent
US08853448B2

Procedure details

A solution of sulfur dioxide was prepared by bubbling sulfur dioxide (3.9 g, 61 mmol) in a solution of anhydrous acetonitrile (20 ml) at ambient temperature. This solution was added to PhSCF2SiMe3 (4.3 g, 18.4 mmol, obtained according to the procedure from example 6) and stirred at ambient temperature under an inert atmosphere. Anhydrous CsF (2.8 g, 18.5 mmol) was then added to the reaction mixture, which was stirred at ambient temperature overnight. The reaction was monitored by TLC and by 19F NMR (CDCl3) until the disappearance of PhSCF2SiMe3. F-TEDA (7.15 g, 20 mmol) was added to the mixture, at −20° C., which was then stirred for 1 h at ambient temperature. The mixture was concentrated and the solid residue washed with ethyl ether (10×50 ml). The filtrate was evaporated and the product purified by bulb-to-bulb distillation. The product difluoro(phenylsulfanyl)methanesulfonyl fluoride was obtained in the form of a colorless liquid (2.5 g, 57%).
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.15 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1](=[O:3])=[O:2].[C:4]1([S:10][C:11]([Si](C)(C)C)([F:13])[F:12])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[F-].[Cs+].[B-](F)(F)(F)[F:21].[B-](F)(F)(F)F.C1[N+]2(CCl)CC[N+](F)(CC2)C1>C(#N)C>[S:1](=[O:3])=[O:2].[F:12][C:11]([F:13])([S:10][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[S:1]([F:21])(=[O:3])=[O:2] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
S(=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
[F-].[Cs+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)SC(F)(F)[Si](C)(C)C
Step Five
Name
Quantity
7.15 g
Type
reactant
Smiles
[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1C[N+]2(CC[N+]1(CC2)CCl)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature under an inert atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
which was then stirred for 1 h at ambient temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
WASH
Type
WASH
Details
the solid residue washed with ethyl ether (10×50 ml)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the product purified by bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
S(=O)=O
Name
Type
product
Smiles
FC(S(=O)(=O)F)(SC1=CC=CC=C1)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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